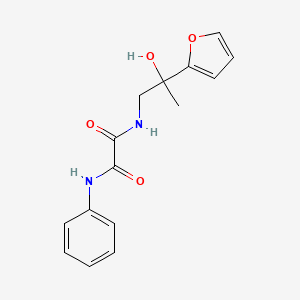

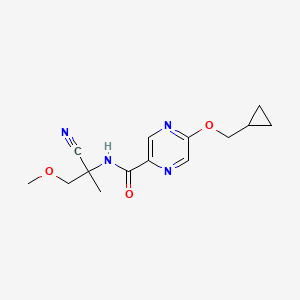

![molecular formula C19H13NO3 B2760847 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione CAS No. 670259-44-6](/img/structure/B2760847.png)

12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione” is a chemical compound with the molecular formula C19H13NO3. It is a derivative of naphtho[2,3-b]indolizine-6,11-dione .

Synthesis Analysis

The compound is synthesized by a one-pot multicomponent reaction between naphthoquinone, indandione, and pyridine derivatives . The synthesis process is efficient and results in a novel naphtho[2,3-b]indolizine-6,11-dione derivative .Molecular Structure Analysis

The structures of the synthesized compounds were characterized by IR, 1H NMR, and 13C NMR analysis . The structure of two compounds was confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The photophysical properties of the synthesized compounds were measured in a variety of organic solvents . The effects of substituents and solvents on UV-vis spectra and fluorescence emission were analyzed . All compounds showed negative solvatochromism .Physical And Chemical Properties Analysis

The compound exhibits ground and excited state reactivities and is highly suitable as an organocatalyst . It is a highly colored compound and a good fluorophore, showing excitation in the range 380–500 nm with wide emission bands .科学的研究の応用

Antimycobacterial and DNA Cleavage Activities

The synthesis of medicinally important spiro derivatives, which may share structural similarities with the specified compound, shows significant promise in antimycobacterial efficacy against Mycobacterium tuberculosis H37Rv strain and DNA cleavage activity. These derivatives were developed using environmentally friendly methods, presenting an innovative approach to tackling tuberculosis and understanding DNA interactions (Dandia et al., 2013).

Antiproliferative Activity and DNA Topoisomerase IB Inhibition

Indolizinophthalazine-5,12-dione derivatives, related to the core structure of interest, have shown significant antiproliferative activity against various human tumor cell lines. This includes inhibiting DNA topoisomerase IB, suggesting a potential pathway for cancer treatment (Shen et al., 2010).

Anticancer Evaluation

The synthesis of 5-(2′-indolyl)thiazoles and their evaluation against selected human cancer cell lines reveal promising anticancer activity. This showcases the potential of structurally related compounds in developing new anticancer therapies (Vaddula et al., 2016).

Interaction with Serum Albumins

The interaction between 3-acetyl-4-oxo-6,7-dihydro-12H Indolo-[2,3-a] quinolizine and serum albumins (BSA and HSA) has been thoroughly studied, providing insight into how these compounds interact with transport proteins. This research is crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Mallick et al., 2005).

Fluorosensor Activity in Detecting Trace Metals

The modulation of the fluorosensor activity of a bioactive indoloquinolizine system in detecting trace metals like Cu2+ has been explored. This application is vital for developing new sensors for environmental monitoring and biomedical applications (Mallick et al., 2006).

作用機序

Mode of Action

It’s known that the compound exhibits fluorescent properties .

Result of Action

It’s known that the compound exhibits fluorescent properties , which could potentially be used in various applications such as biochemical research and environmental science .

Action Environment

The action of 12-Acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione is influenced by environmental factors such as solvent basicity . The compound shows negative solvatochromism, meaning its color changes in response to changes in the polarity of the solvent . This property could potentially be used in the development of new fluorophore scaffolds .

将来の方向性

The present study aimed to design and synthesize a series of naphtho[2,3-b]indolizinedione derivatives bearing electron-donating and electron-withdrawing substituents and evaluated their photophysical properties and solvatochromism behavior . This suggests that future research could focus on exploring the effects of different substituents on the properties of these compounds.

特性

IUPAC Name |

12-acetyl-2-methylnaphtho[2,3-b]indolizine-6,11-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c1-10-7-8-20-14(9-10)15(11(2)21)16-17(20)19(23)13-6-4-3-5-12(13)18(16)22/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZWJCSNICLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(N2C=C1)C(=O)C4=CC=CC=C4C3=O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

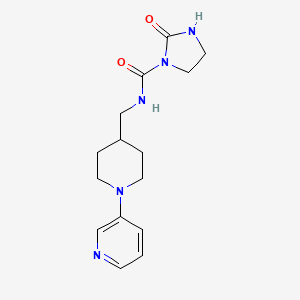

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-3,4-dimethoxybenzamide](/img/structure/B2760767.png)

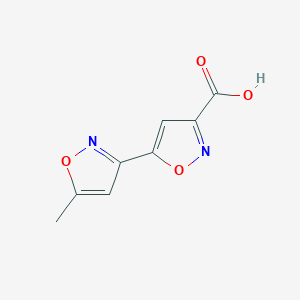

![2-[2-(Methylamino)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2760769.png)

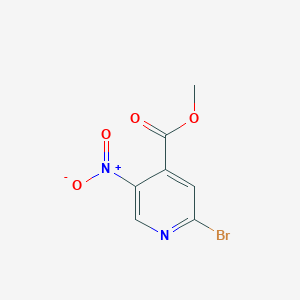

![8-(4-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2760770.png)

![4-chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B2760773.png)

![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)